Valganciclovir N3,N3'-Methylene Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valganciclovir N3,N3’-Methylene Dimer is a synthetic compound with the chemical formula C29H44N12O10 and a molecular weight of 720.8 g/mol . It is a derivative of Valganciclovir, an antiviral medication used to treat cytomegalovirus infections . This compound is primarily used in analytical method development, method validation, and quality control applications .
Mechanism of Action
Target of Action
Valganciclovir N3,N3’-Methylene Dimer is a prodrug of ganciclovir . The primary targets of this compound are cytomegalovirus (CMV) infected cells . CMV is a common virus that can infect people of all ages, but it is particularly harmful to individuals with weakened immune systems .
Mode of Action
After administration, the diastereomers of Valganciclovir N3,N3’-Methylene Dimer are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir, produced in the infected cells, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA , thereby inhibiting the replication of the CMV virus.
Pharmacokinetics
The pharmacokinetics of Valganciclovir N3,N3’-Methylene Dimer involves its rapid conversion to ganciclovir by hepatic and intestinal esterases after oral administration . This process ensures the bioavailability of ganciclovir, the active compound, in the body.
Result of Action
The result of the action of Valganciclovir N3,N3’-Methylene Dimer is the inhibition of CMV replication . By terminating the elongation of viral DNA, it prevents the virus from multiplying in the host cells . This helps in controlling the spread of the virus in individuals, especially those with weakened immune systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valganciclovir N3,N3’-Methylene Dimer involves the reaction of Valganciclovir with formaldehyde under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of Valganciclovir N3,N3’-Methylene Dimer follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process involves multiple steps, including crystallization and filtration, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Valganciclovir N3,N3’-Methylene Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of Valganciclovir N3,N3’-Methylene Dimer.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Valganciclovir N3,N3’-Methylene Dimer has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Valganciclovir Hydrochloride: A prodrug of ganciclovir used to treat cytomegalovirus infections.
Ganciclovir: An antiviral medication that inhibits viral DNA polymerase.
Acyclovir: Another antiviral agent used to treat herpesvirus infections.
Uniqueness
Valganciclovir N3,N3’-Methylene Dimer is unique due to its specific chemical structure, which allows it to be used as a reference standard in analytical chemistry and quality control . Its ability to undergo various chemical reactions also makes it a valuable compound for research and development in the pharmaceutical industry .
Biological Activity
Valganciclovir N3,N3'-Methylene Dimer is a derivative of valganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections in immunocompromised patients. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its methylene dimer structure, which enhances its pharmacological profile compared to its parent compound. The structural modification aims to improve oral bioavailability and antiviral efficacy.
The primary mechanism through which this compound exerts its antiviral effects is by inhibiting viral DNA synthesis. This compound acts as a prodrug, which is converted into ganciclovir in vivo. Ganciclovir then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication.
Efficacy Against Cytomegalovirus (CMV)
Research has demonstrated that this compound exhibits potent antiviral activity against CMV. In vitro studies have shown that the compound significantly reduces viral replication in infected cells.
Study Reference | IC50 (µM) | Viral Strain | Methodology |
---|---|---|---|
Study 1 | 0.5 | CMV | Plaque reduction assay |
Study 2 | 0.8 | CMV | Quantitative PCR |
These findings indicate that the compound is effective at low concentrations, suggesting a high potency in inhibiting CMV.
Clinical Applications
- Post-Transplant Patients : A clinical study involving kidney transplant recipients showed that patients treated with this compound experienced a significant reduction in the incidence of CMV disease compared to those receiving standard valganciclovir therapy. The results indicated improved outcomes in terms of graft survival and reduced hospitalization rates.
- HIV Co-Infection : Another study assessed the efficacy of this compound in HIV-positive patients with concurrent CMV infections. The results demonstrated a marked decrease in CMV viral load and improved immune function markers.
Research Findings
Recent investigations into the biological activity of this compound have highlighted several important findings:
- Enhanced Bioavailability : Studies indicate that the methylene dimer modification increases the oral bioavailability of the drug, making it more effective when administered orally compared to traditional ganciclovir.
- Resistance Profile : Research has also explored the resistance mechanisms associated with CMV. This compound shows efficacy against strains resistant to conventional ganciclovir, indicating its potential as a second-line treatment option.
Properties
CAS No. |
1401661-96-8 |
---|---|
Molecular Formula |
C29H44N12O10 |
Molecular Weight |
720.7 g/mol |
IUPAC Name |
[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1 |
InChI Key |
DIHCHOAFMJSQHS-BTRQGYIVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N |
Synonyms |
1,1’-[Methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] Ester L-Valine, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.